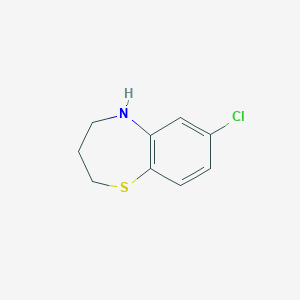

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Description

Properties

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJOXOUWWNWVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)Cl)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

PEG-400 Mediated Cyclization of Chalcones with 2-Amino-4-methylbenzenethiol

One of the most efficient green synthesis methods involves the condensation of substituted chalcones with 2-amino-4-methylbenzenethiol in the presence of polyethylene glycol-400 (PEG-400) and bleaching earth clay as a heterogeneous catalyst.

-

- Catalyst: Bleaching earth clay (pH 12.5), particle size ~5 µm.

- Solvent/Media: PEG-400 acting as eco-friendly reaction medium.

- Temperature: Optimal at 60 °C.

- Reaction Time: Approximately 55 minutes.

- Yield: Greater than 95%.

Mechanism:

The reaction proceeds via cyclization of chalcones with the thiol and amine groups of 2-amino-4-methylbenzenethiol, facilitated by the basic clay catalyst and PEG-400, which enhances reaction rates and yields.-

- Mild reaction conditions.

- High yield and purity.

- Recyclable catalyst and solvent.

- Environmentally friendly (green chemistry approach).

-

- Absence of chalcone carbonyl peak (~1690 cm⁻¹) confirms cyclization.

- Presence of C=N stretching (1610–1590 cm⁻¹).

- C–Cl stretching observed at 680–800 cm⁻¹.

| Parameter | Value |

|---|---|

| Catalyst | Bleaching earth clay |

| Solvent | PEG-400 |

| Temperature | 60 °C |

| Reaction Time | 55 minutes |

| Yield | >95% |

| Product Purity | High |

This method was reported to produce derivatives with significant cytotoxic activity, indicating the utility of the synthetic route for biologically active compounds.

Michael Addition of 2-Aminobenzenethiol to Chalcones in Hexafluoro-2-propanol (HFIP)

Another notable method involves the Michael addition of 2-aminobenzenethiol to substituted chalcones under mild conditions using hexafluoro-2-propanol (HFIP) as solvent.

-

- Solvent: HFIP, which has strong hydrogen bonding ability and mild acidity (pKa ≈ 9.2).

- Temperature: Ambient (room temperature).

- Reaction Time: Moderate to good yields achieved.

- Product Purification: Recrystallization in ethanol.

Mechanism:

HFIP activates both the Michael acceptor (chalcone) and the carbonyl group in the cyclization step, facilitating 1,4-conjugate addition and subsequent ring closure.-

- Mild and safe handling conditions.

- High yields without the need for strong acids or bases.

- Environmentally preferable solvent compared to traditional acidic/basic media.

Product Characterization:

Confirmed by IR, UV-vis, and NMR spectroscopy, ensuring the formation of 2,3-dihydro-1,5-benzothiazepine derivatives.

| Parameter | Value |

|---|---|

| Solvent | Hexafluoro-2-propanol (HFIP) |

| Temperature | Room temperature |

| Reaction Time | Moderate |

| Yield | Moderate to good |

| Product Purity | High |

This method is particularly advantageous for synthesizing racemic mixtures of benzothiazepine derivatives with potential anti-diabetic activity.

Dieckmann Condensation Route for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Related Intermediate)

Though focused on a closely related benzazepine compound, this method provides insights into synthetic strategies involving ring formation relevant to benzothiazepines.

-

- Methyl 2-amido-5-chlorobenzoate.

- Ethyl 4-bromobutyrate.

-

- Formation of a secondary amine via reaction of starting materials at low temperature (-20 to 20 °C) with an acid-binding agent.

- Dieckmann condensation at elevated temperature (80 to 150 °C) to form a cyclic intermediate.

- Hydrolysis under dilute sulfuric acid followed by neutralization to yield the target compound.

-

- Aprotic solvents such as acetonitrile, toluene, DMF, or dioxane.

- Strong bases like sodium methylate, sodium ethylate, sodium tert-butoxide, or potassium tert-butoxide.

-

- Yield around 66.5%.

- Purity approximately 98.5% by HPLC.

-

- Reduced number of reaction steps compared to traditional methods.

- Simplified operation and improved yield.

- High product purity suitable for pharmaceutical applications.

| Step | Conditions | Outcome |

|---|---|---|

| Secondary amine formation | -20 to 20 °C, aprotic solvent, base | Intermediate formed |

| Dieckmann condensation | 80 to 150 °C | Cyclic intermediate (III) |

| Hydrolysis and neutralization | Dilute H2SO4, pH adjusted to 7-8 | Target compound obtained |

| Yield | - | 66.5% |

| Purity | - | 98.5% (HPLC) |

This method is patented and provides a scalable synthetic route for intermediates in drug synthesis.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| PEG-400 mediated cyclization | Use of PEG-400 and bleaching clay | Green, high yield (>95%), mild temp | Requires catalyst regeneration |

| Michael addition in HFIP | Mild, room temp, HFIP solvent | Safe handling, good yields, green solvent | Racemic mixtures produced |

| Dieckmann condensation (patented) | Multi-step with aprotic solvents | Simplified steps, high purity | Moderate yield (~66.5%), higher temp |

Research Findings and Notes

The PEG-400 method offers a rapid and environmentally friendly synthesis with yields exceeding 95% in under an hour, making it highly suitable for producing various substituted benzothiazepines with potential biological activity.

The HFIP solvent method allows for mild reaction conditions and safer handling, producing compounds with promising anti-diabetic properties, highlighting the versatility of benzothiazepine derivatives in medicinal chemistry.

The Dieckmann condensation approach, while developed for a closely related benzazepine, demonstrates the utility of temperature-controlled one-pot reactions to reduce steps and improve purity, which could be adapted or inspire methods for 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitrating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro groups or other functional groups onto the benzothiazepine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that certain derivatives exhibit significant cytotoxic activity against liver cancer (Hep G-2) and prostate cancer (DU-145) cell lines. One derivative demonstrated an IC50 value of 3.29 µM against Hep G-2 cells, showcasing its potential as an anticancer agent .

Cardiovascular Applications

Benzothiazepines have been extensively studied for their cardiovascular effects:

- Calcium Channel Blockers : Compounds like diltiazem and clentiazem are well-known calcium channel blockers derived from the benzothiazepine structure. They are utilized in treating hypertension and angina by inhibiting calcium influx in cardiac and smooth muscle cells .

Structure-Activity Relationship (SAR)

The structure of benzothiazepines significantly influences their biological activity. Modifications such as halogen substitutions on the phenyl ring have been linked to enhanced anticancer properties due to improved binding interactions with target proteins involved in tumor growth .

Synthesis and Development

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine has evolved with advancements in green chemistry techniques:

- Green Synthesis Methods : Recent studies have employed environmentally friendly methods utilizing polyethylene glycol (PEG) as a solvent to achieve high yields (>95%) in under an hour . This approach not only improves efficiency but also reduces waste compared to traditional methods.

Clinical Trials

Several derivatives of benzothiazepines are undergoing clinical trials for their potential use in treating conditions such as hypercholesterolemia and metabolic disorders due to their role as ileal bile acid transporter inhibitors (IBAT) . The compound elobixibat is one such example that has shown promise in managing dyslipidemia and other gastrointestinal disorders.

Data Summary Table

| Application Area | Specific Activity | Example Compounds |

|---|---|---|

| Anticancer | Cytotoxicity against liver and prostate cancer | 7-Chloro derivatives |

| Cardiovascular | Calcium channel blockade | Diltiazem, Clentiazem |

| Metabolic Disorders | IBAT inhibition | Elobixibat |

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazepines

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride (CAS: 1461714-94-2)

- Molecular Formula : C₁₀H₁₃Cl₂NS

- Key Features : Addition of a 3-methyl group and hydrochloride salt.

- The hydrochloride salt increases aqueous solubility compared to the free base .

7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS: 1098346-42-9)

- Key Features : Incorporates a ketone at position 4 and an ethyl group at position 4.

- Impact: The ketone introduces hydrogen-bonding capability, which may influence receptor binding.

5-(Chloroacetyl)-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

- Molecular Formula : C₁₂H₁₃ClN₂OS

- Key Features : Chloroacetyl substituent at position 5.

- Physical Properties : Melting point = 137°C (predicted), Boiling point = ~435°C (predicted).

- Impact : The chloroacetyl group is reactive, enabling further derivatization (e.g., nucleophilic substitution). Higher predicted boiling point reflects increased molecular weight .

Heteroatom Modifications: Benzoxazepines vs. Benzothiazepines

2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 217-67-4)

- Molecular Formula: C₉H₁₂ClNO

- Key Features : Oxygen atom replaces sulfur in the heterocyclic ring.

7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 1160245-46-4)

Functional Group Additions and Spectral Comparisons

Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Key Features : Sulfonyl (SO₂) and hydrazine groups.

- Spectroscopic Data :

- IR: Peaks at 1715 cm⁻¹ (C=O), 1330–1130 cm⁻¹ (SO₂).

- ¹H-NMR: δ 8.40 ppm (N=CH), indicative of hydrazone formation.

- Impact : Sulfonyl groups increase polarity and metabolic resistance compared to benzothiazepines .

7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine (CAS: 477855-80-4)

- Molecular Formula : C₁₇H₁₃ClF₃NS₂

- Key Features : Trifluoromethylbenzyl sulfanyl group.

- Impact : Fluorine atoms enhance lipophilicity and metabolic stability. The sulfanyl group may modulate redox properties .

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is CHClNS, and it has a molecular weight of approximately 213.73 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

Structure and Synthesis

The compound features a fused benzothiazepine structure with a chloro substituent at the seventh position. The synthesis of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves cyclization reactions starting from appropriate precursors such as 4-chloroaniline and succinic anhydride, leading to the formation of the benzothiazepine core through intramolecular Friedel-Crafts reactions .

Antimicrobial Activity

Research indicates that 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 2–6 μg/mL |

| Escherichia coli | 4–8 μg/mL |

| Staphylococcus aureus | 3–7 μg/mL |

These findings suggest that this compound could be developed into a potent antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using rat models indicated that doses of 10 mg/kg body weight significantly reduced inflammation compared to standard treatments like diclofenac .

Neuropharmacological Effects

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine has been studied for its potential as a tranquilizer and antidepressant. Some derivatives have shown activity comparable to chlordiazepoxide in tranquilizing assays . The mechanism of action may involve modulation of neurotransmitter systems and receptor interactions.

The biological activity of 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Interaction : It acts as a selective antagonist at the arginine vasopressin V2 receptor .

- Enzyme Modulation : The compound may influence metabolic pathways involving arginine vasopressin and related enzymes .

Case Studies

A review of various studies highlights the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazepines exhibited significant activity against resistant strains of bacteria and fungi.

- Neuropharmacological Applications : Clinical trials are ongoing to evaluate the efficacy of benzothiazepine derivatives in treating anxiety disorders.

- Anti-cancer Properties : Preliminary screening against lung cancer cell lines showed promising results with IC values indicating significant cytotoxicity .

Q & A

Q. What are the common synthetic routes for 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 2-aminothiophenol with α-haloketones under basic conditions. For example, a 96% yield was achieved via a two-step process:

Cyclization : Reacting 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with NaHCO₃ in water and dichloromethane at 10°C for 0.5 hours.

Acylation : Introducing substituents via benzyl chloride in the presence of a base like NaH or K₂CO₃ .

Optimization Tips :

- Control pH (7.0–8.0) to stabilize intermediates.

- Use polar solvents (e.g., ethanol, methanol) for recrystallization to enhance purity.

Q. What safety protocols are critical when handling 7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine in laboratory settings?

Methodological Answer :

- Hazard Classification : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation exposure).

- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact.

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents.

- Toxicity Note : Limited acute/chronic toxicity data necessitate treating the compound as hazardous .

Q. Which analytical techniques are recommended for structural characterization of benzothiazepine derivatives?

Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O and C–H⋯O bonds in 1,4-benzothiazin-3-one derivatives) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., chlorine at position 7, benzylsulfanyl at position 4) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can molecular docking studies guide the design of 1,5-benzothiazepine derivatives as anticonvulsants?

Methodological Answer :

- Software : Use V-Life MDS 4.3 for 2D/3D docking.

- Key Parameters :

- Binding Energy : Target compounds with energies between -82.61 to -118.25 kcal/mol (comparable to sodium phenytoin at -118.25 kcal/mol).

- Hydrogen Bonding : Prioritize interactions with LEU282B and LYS637A residues for GABAergic activity .

- Validation : Compare docking scores of derivatives (e.g., Series 1a–10a) with known standards to predict efficacy .

Q. How can structural modifications reconcile divergent biological activities (e.g., anticonvulsant vs. anticancer) in benzothiazepine derivatives?

Methodological Answer :

- Substitution Patterns :

- Anticonvulsants : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 7 to enhance GABA receptor binding .

- Anticancer Agents : Add aryl or isobutylphenyl groups (e.g., 2,3-dihydro-2-aryl derivatives) to inhibit EGFR tyrosine kinase .

- SAR Studies : Systematically vary substituents and correlate with in vitro activity (e.g., IC₅₀ values against HeLa cells) .

Q. How should researchers address contradictions in toxicity data for novel benzothiazepine derivatives?

Methodological Answer :

- Step 1 : Conduct tiered testing:

- In Silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity.

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells).

- Step 2 : Cross-reference with structural analogs (e.g., 1,5-benzodiazepines) to infer toxicity thresholds .

- Step 3 : Publish negative data to clarify uncertainties in ecological persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.